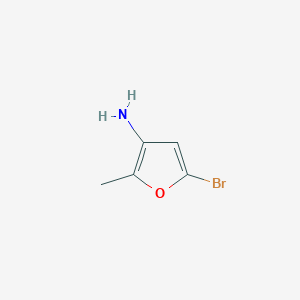

5-Bromo-2-methylfuran-3-amine

Description

Properties

Molecular Formula |

C5H6BrNO |

|---|---|

Molecular Weight |

176.01 g/mol |

IUPAC Name |

5-bromo-2-methylfuran-3-amine |

InChI |

InChI=1S/C5H6BrNO/c1-3-4(7)2-5(6)8-3/h2H,7H2,1H3 |

InChI Key |

JOTDRYFMRKLSGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(O1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylfuran-3-amine typically involves the bromination of 2-methylfuran followed by amination. One common method is the lithiation of 2-bromo-5-methylfuran, which allows for selective halogen dance reactions to produce the desired compound . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base and various electrophiles to quench the reaction .

Industrial Production Methods

Industrial production methods for 5-Bromo-2-methylfuran-3-amine are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylfuran-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Lithium Diisopropylamide (LDA): Used as a base in lithiation reactions.

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Electrophiles: Various electrophiles can be used to quench the lithiation reaction and introduce different substituents.

Major Products Formed

Substituted Furans: Depending on the electrophile used, various substituted furans can be formed.

Coupled Products: Products of Suzuki-Miyaura coupling reactions include biaryl compounds.

Scientific Research Applications

5-Bromo-2-methylfuran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylfuran-3-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can participate in various biochemical pathways, depending on the functional groups introduced during its chemical modifications .

Comparison with Similar Compounds

Substituted Furan Derivatives

a. 5-Bromo-3-methyl-2(5H)-furanone

- Structure: A furanone (cyclic ketone) with bromine at position 5 and a methyl group at position 3.

- Key Differences : The ketone group at position 2 replaces the amine in the target compound, significantly altering reactivity. The absence of an amine limits nucleophilic properties but enhances electrophilic character at the carbonyl group.

- Synthesis: Synthesized via N-bromosuccinimide (NBS)-mediated bromination of 3-methyl-2(5H)-furanone under reflux conditions .

- Applications : Primarily used as a lactone intermediate in organic synthesis.

b. (5-Bromofuran-2-yl)methylamine

- Structure : A furan ring brominated at position 5, with a methylamine substituent at position 2 linked to a trifluoromethylphenyl group.

- Key Differences : The amine is part of a larger substituent rather than being directly attached to the furan core. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing solubility and metabolic stability .

- Applications : Likely explored in pharmaceutical research due to its hybrid aromatic-amine structure.

Benzofuran and Dihydrobenzofuran Derivatives

a. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran

- Structure : A benzofuran core with bromine at position 5, methyl at position 2, and a sulfinyl group at position 3.

- Key Differences: The benzofuran system extends conjugation compared to furan, increasing aromatic stability.

- Applications : Studied in materials science for optoelectronic properties.

b. (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

- Structure : A partially saturated benzofuran with bromine at position 5, fluorine at position 4, and an amine at position 3.

- Key Differences: The dihydro structure reduces aromaticity, increasing flexibility.

- Applications : Investigated as a chiral building block in drug discovery.

Pyridine Derivatives

a. 5-Amino-3-bromo-2-methylpyridine

- Structure : A pyridine ring with bromine at position 3, amine at position 5, and methyl at position 2.

- Key Differences : The pyridine core replaces furan, altering electronic properties (higher basicity due to nitrogen). The substitution pattern mimics 5-Bromo-2-methylfuran-3-amine but with distinct reactivity in nucleophilic aromatic substitution .

- Applications : Used in ligand design for metal catalysis.

b. 5-Bromo-3-methoxypyridin-2-amine

- Structure : Pyridine with bromine at position 5, methoxy at position 3, and amine at position 2.

- Key Differences : The methoxy group enhances electron density, contrasting with the electron-withdrawing bromine. This duality affects regioselectivity in further functionalization .

- Applications: Potential precursor for antiviral agents.

Data Table: Structural and Functional Comparison

| Compound | Core Structure | Substituents | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 5-Bromo-2-methylfuran-3-amine | Furan | 5-Br, 2-CH₃, 3-NH₂ | C₅H₆BrNO | Amine, Bromine | Drug intermediates |

| 5-Bromo-3-methyl-2(5H)-furanone | Furanone | 5-Br, 3-CH₃ | C₅H₅BrO₂ | Ketone, Bromine | Lactone synthesis |

| 5-Amino-3-bromo-2-methylpyridine | Pyridine | 5-NH₂, 3-Br, 2-CH₃ | C₆H₇BrN₂ | Amine, Bromine | Catalysis, Pharmaceuticals |

| (R)-5-Bromo-4-fluoro-dihydrobenzofuran-3-amine | Dihydrobenzofuran | 5-Br, 4-F, 3-NH₂ | C₈H₇BrFNO | Amine, Bromine, Fluorine | Chiral pharmaceuticals |

Research Findings and Implications

- Reactivity : The amine group in 5-Bromo-2-methylfuran-3-amine enables nucleophilic substitution, while bromine supports Suzuki-Miyaura cross-coupling, a feature shared with pyridine analogs .

- Thermodynamic Stability : Benzofuran derivatives exhibit higher thermal stability than furans due to extended conjugation .

- Bioactivity : Pyridine-based amines show enhanced binding to biological targets compared to furans, likely due to increased basicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methylfuran-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typical for brominated heterocycles. For analogous compounds (e.g., 5-bromo-2-methylbenzofuran derivatives), nitro-group reduction and catalytic hydrogenation are common steps . Temperature control (e.g., −20°C to 80°C for nitration) and solvent selection (e.g., dichloromethane for oxidation steps) are critical for yield and purity. Column chromatography with hexane/ethyl acetate gradients is effective for purification .

Q. How can researchers characterize the purity and structural integrity of 5-Bromo-2-methylfuran-3-amine?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Identify bromine and methyl substituents via H and C chemical shifts.

- HPLC : Assess purity (>97% threshold for research-grade material) .

- X-ray crystallography : Resolve crystal packing and bond angles for structural validation, as demonstrated for related brominated furans .

Q. What stability considerations are essential for storing 5-Bromo-2-methylfuran-3-amine?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Brominated amines are sensitive to moisture and oxidation; inert atmospheres (N or Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for 5-Bromo-2-methylfuran-3-amine derivatives be resolved?

- Methodological Answer : Use complementary techniques:

- High-resolution mass spectrometry (HRMS) to confirm molecular formulas.

- 2D NMR (COSY, HSQC) to assign overlapping proton environments.

- X-ray diffraction for unambiguous structural confirmation, as applied to brominated benzofuran analogs .

Q. What electronic effects do the bromine and methyl groups exert on the reactivity of 5-Bromo-2-methylfuran-3-amine in cross-coupling reactions?

- Methodological Answer :

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings; its position directs regioselectivity.

- Methyl group : Electron-donating effect stabilizes intermediates, as seen in analogous pyridine systems .

- Experimental design : Compare reaction rates with substituent-varied analogs (e.g., chloro vs. bromo) to quantify electronic contributions .

Q. What strategies mitigate byproduct formation during functionalization of 5-Bromo-2-methylfuran-3-amine?

- Methodological Answer :

- Temperature modulation : Lower temperatures reduce side reactions in nitration/oxidation steps .

- Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)) improve selectivity in cross-couplings.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

Q. How can computational modeling predict the bioactivity of 5-Bromo-2-methylfuran-3-amine derivatives?

- Methodological Answer :

- Docking studies : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock.

- QSAR models : Correlate substituent effects (e.g., bromine position) with bioactivity trends observed in pyrazine analogs .

- DFT calculations : Analyze frontier molecular orbitals to predict reactivity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.